Saluamine

Description

Properties

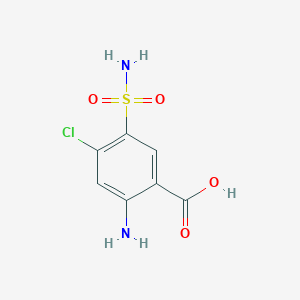

IUPAC Name |

2-amino-4-chloro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,9H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLJBZFXGDHSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184875 | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3086-91-7 | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3086-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(aminosulphonyl)-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-SULFAMOYLANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQE8131SF0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloro-5-sulfamoylanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Whitepaper: The Role of Saluamine in the Metabolism of Furosemide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furosemide (B1674285) is a potent loop diuretic widely used in the treatment of edema and hypertension. Its metabolism has been a subject of extensive study to understand its pharmacokinetic and pharmacodynamic profile. While furosemide is primarily metabolized via glucuronidation to the active metabolite furosemide glucuronide, another compound, 2-amino-4-chloro-5-sulfamoylanthranilic acid, commonly known as saluamine or CSA, has been reported as a minor metabolite. However, its status as a true biotransformation product is highly controversial, with some studies suggesting it may be an analytical artifact.[1][2][3] This technical guide provides an in-depth review of the current scientific literature regarding the role of saluamine, presenting the available quantitative data, the analytical methodologies used for its detection, and its place within the broader metabolic pathway of furosemide.

Furosemide Metabolism: Major and Minor Pathways

The biotransformation of furosemide primarily occurs in the kidney and, to a lesser extent, the liver.[4][5] The predominant metabolic pathway is the conjugation of the carboxylic acid group with glucuronic acid to form furosemide acyl-glucuronide.[1][4][6][7] This glucuronide conjugate is pharmacologically active and contributes to the overall diuretic effect.[1][4][7]

A secondary, and significantly less prominent, proposed pathway is the cleavage of the furfuryl side chain, leading to the formation of saluamine (CSA).[1][4] This N-dealkylation reaction represents a minor route of metabolism.[8] However, the detection of saluamine has been inconsistent across studies. Some research failed to detect its presence in patients, while others have quantified it at very low levels, leading to debate about its significance and origin.[1][6]

Quantitative Analysis of Saluamine Formation

Quantitative data on saluamine excretion is limited and shows significant variability. The majority of furosemide is either excreted unchanged or as its glucuronide conjugate.[6][9] The available data for saluamine are summarized below.

| Study Population | Administration Route | Dose | Analytical Method | Percentage of Dose Excreted as Saluamine (CSA) | Reference |

| Patients with Acute Pulmonary Edema | Intravenous (IV) | 20-80 mg | Gas-Liquid Chromatography | 0.13% - 3.92% | [10] |

| Kidney Transplant Patients | Oral and IV | Therapeutic | High-Performance Liquid Chromatography (HPLC) | Not Detected | [6] |

Table 1: Summary of Quantitative Data on Saluamine Excretion.

The findings from these studies underscore the minor contribution of the saluamine pathway to the overall elimination of furosemide. The study in patients with acute pulmonary edema represents the most direct quantification, yet even in this population, saluamine accounts for less than 4% of the administered dose.[10] The complete absence of detectable saluamine in kidney transplant patients further questions the consistency and significance of this metabolic route.[6]

Experimental Protocols for Metabolite Detection

The analysis of furosemide and its metabolites from biological matrices like plasma and urine requires sensitive and specific analytical methods. Various chromatographic techniques have been employed.

Gas-Liquid Chromatography (GLC)

-

Principle: This method was used in early studies to separate and quantify furosemide and its metabolites. It involves vaporizing the sample and separating its components in a gaseous mobile phase based on their interaction with a stationary phase.

-

Protocol Outline (Based on Perez et al., 1979):

-

Sample Preparation: Urine and serum samples are collected.

-

Extraction: Furosemide and its biotransformation products are extracted from the biological matrix using an organic solvent.

-

Derivatization: The extracted compounds are often chemically modified (derivatized) to increase their volatility and thermal stability for GLC analysis.

-

GLC Analysis: The derivatized sample is injected into the gas chromatograph. Components are separated on a column and detected, often by a flame ionization detector (FID) or an electron capture detector (ECD).

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known standard.[10]

-

Thin-Layer Chromatography (TLC) with Fluorometry

-

Principle: This method offers improved specificity over direct fluorometry by first separating the compounds on a TLC plate.

-

Protocol Outline (Based on Andreasen et al., 1977):

-

Extraction: Furosemide and its metabolites are extracted from plasma or urine.

-

TLC Separation: The extract is spotted onto a TLC plate and developed in a solvent system to separate Furosemide (F), Anthranilic acid (A), and Saluamine (CSA).

-

Visualization & Elution: The separated spots are visualized (e.g., under UV light), scraped from the plate, and the compounds are eluted from the silica (B1680970) with a suitable solvent.

-

Fluorometric Quantification: The fluorescence of the eluted samples is measured. The intensity is proportional to the concentration of the compound.

-

Sensitivity: The reported sensitivity for this method was 0.1 µg/ml for furosemide and 0.15-0.20 µg/ml for saluamine (CSA).[11]

-

Biological Activity and Clinical Significance

There is a lack of specific data on the diuretic or any other pharmacological activity of saluamine. The primary diuretic action of furosemide therapy is attributed to the parent drug and its active glucuronide metabolite.[1][7] Both compounds exert their effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, which leads to a significant increase in the excretion of sodium, chloride, and water.[5][12] Given that saluamine is, at best, a very minor metabolite, its contribution to the overall clinical effect of furosemide is considered negligible.

Conclusion

References

- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ClinPGx [clinpgx.org]

- 6. Biotransformation of furosemide in kidney transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furosemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Furosemide – Pharmacokinetics [sepia2.unil.ch]

- 10. Biotransformation of furosemide in patients with acute pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of furosemide and two of its possible metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. derangedphysiology.com [derangedphysiology.com]

Chemical structure and properties of Saluamine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saluamine, also known as 4-Chloro-5-sulfamoylanthranilic acid, is a primary metabolite of the potent loop diuretic, Furosemide.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and known biological activities of Saluamine. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies. This document summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its metabolic context and observed toxicological effects.

Chemical Structure and Properties

Saluamine is the N-dealkylated metabolite of Furosemide, formed through microbial transformation and bile metabolism.[1] Its chemical identity has been confirmed through various analytical techniques.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid[4] |

| Synonyms | 4-Chloro-5-sulfamoylanthranilic acid, CSA, Desfurylmethylfurosemide[2][3][5] |

| CAS Number | 3086-91-7[1][5] |

| Molecular Formula | C₇H₇ClN₂O₄S[5] |

| Molecular Weight | 250.66 g/mol [5] |

| SMILES | C1=C(C(=CC(=C1C(=O)O)N)Cl)S(=O)(=O)N |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 267-271°C (with decomposition) | [6][7] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% (HPLC) | [5] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |

Computational Data

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 123 Ų |

| logP | 0.5 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 1 |

Metabolism and Biological Significance

Saluamine is a significant metabolite of Furosemide.[1][3] While Furosemide's diuretic action is well-understood, the biological activities and toxicological profile of its metabolites, such as Saluamine, are crucial areas of research, particularly as they may possess their own physiological effects.

Metabolic Formation of Saluamine

The metabolic pathway leading to the formation of Saluamine from Furosemide is primarily through N-dealkylation.

Caption: Metabolic conversion of Furosemide to Saluamine.

Experimental Protocols

This section details the methodologies for key experiments involving Saluamine, including its quantification and toxicological assessment.

Quantification of Saluamine

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for quantifying Saluamine in complex matrices.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-5-sulfamoylanthranilic acid | C7H7ClN2O4S | CID 76523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Saluamine | CAS 3086-91-7 | LGC Standards [lgcstandards.com]

- 6. Saluamine | Drug Metabolite | 3086-91-7 | Invivochem [invivochem.com]

- 7. usbio.net [usbio.net]

Saluamine (CAS 3086-91-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saluamine, with the Chemical Abstracts Service (CAS) number 3086-91-7, is a molecule of significant interest in the fields of pharmacology and medicinal chemistry. It is primarily known as an N-dealkylated metabolite of the potent loop diuretic, Furosemide.[1] This technical guide provides an in-depth overview of Saluamine, encompassing its chemical and physical properties, biological activity, and relevant experimental methodologies. The information is curated to support researchers, scientists, and drug development professionals in their understanding and potential applications of this compound.

Introduction

Saluamine, chemically known as 4-Chloro-5-sulfamoylanthranilic acid, is a key metabolite in the biotransformation of Furosemide.[1][2] It is also considered a significant impurity in Furosemide preparations.[3][4] The presence of the sulfonamide group in its structure suggests potential antibacterial properties, a characteristic feature of sulfonamide derivatives.[5] Its structural similarity to Furosemide also imparts it with some diuretic activity, although to a lesser extent than the parent drug.[6] Understanding the properties and biological interactions of Saluamine is crucial for a comprehensive pharmacokinetic and pharmacodynamic profiling of Furosemide, as well as for quality control in its manufacturing.

Physicochemical Properties

Saluamine is an organic compound belonging to the class of sulfonamides, characterized by a chloro group and a sulfonamide functional group attached to an anthranilic acid backbone.[5] It typically exists as a crystalline solid and exhibits solubility in polar solvents.[5]

| Property | Value | Reference |

| CAS Number | 3086-91-7 | [2][5][7] |

| Molecular Formula | C₇H₇ClN₂O₄S | [2][5][7] |

| Molecular Weight | 250.66 g/mol | [2][7][8] |

| IUPAC Name | 2-amino-4-chloro-5-sulfamoylbenzoic acid | [3] |

| Synonyms | 4-Chloro-5-sulfamoylanthranilic acid, Desfurylmethylfurosemide, Furosemide Impurity C | [2][3][5] |

| Appearance | White to off-white or beige solid | [1][9][10] |

| Melting Point | > 233 °C; 268-271 °C (decomposes) | [9][10][11] |

| Solubility | Soluble in polar solvents like water and alcohols; slightly soluble in DMSO and Methanol | [5][9] |

| Purity (typical) | >95% (HPLC) | [4] |

| Storage | 4°C, protect from light | [1][7] |

Biological Activity and Mechanism of Action

Saluamine's primary biological role is as a metabolite of Furosemide.[1][2] It retains a degree of the pharmacological activity of its parent compound.

Diuretic Activity

Saluamine exhibits diuretic properties by inhibiting the Na-K-2Cl cotransporter (NKCC), a protein primarily located in the thick ascending limb of the loop of Henle in the kidney.[6][12] This inhibition leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of water and electrolytes. The diuretic potency of Saluamine is reported to be approximately 25% of that of Furosemide.[6]

Toxicity

Toxicological studies are essential for understanding the safety profile of drug metabolites. Studies in mice have indicated that Saluamine may possess a higher toxic potential than Furosemide. Acute, subacute, and chronic toxicity studies have revealed that Saluamine can induce inflammatory changes and congestion in the liver, with mild congestion also observed in the heart and kidneys.[13]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections outline methodologies for the synthesis, biological evaluation, and analysis of Saluamine.

Synthesis of Saluamine

Saluamine is a degradation product of Furosemide and can be synthesized from precursors used in Furosemide synthesis. A common route involves the chlorosulfonation and subsequent amination of 2,4-dichlorobenzoic acid.

Protocol: Synthesis of 4-Chloro-5-sulfamoylanthranilic acid

-

Chlorosulfonation of 2,4-Dichlorobenzoic Acid: 2,4-Dichlorobenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group onto the benzene (B151609) ring, primarily at the position para to the carboxylic acid and ortho to one of the chlorine atoms, yielding 4,6-dichloro-3-chlorosulfonylbenzoic acid.

-

Ammonolysis: The resulting 4,6-dichloro-3-chlorosulfonylbenzoic acid is then treated with ammonia (B1221849). The ammonia displaces the chlorine on the sulfonyl group to form a sulfonamide, yielding 5-(aminosulfonyl)-2,4-dichlorobenzoic acid.

-

Nucleophilic Aromatic Substitution: The 5-(aminosulfonyl)-2,4-dichlorobenzoic acid is then reacted with an amino group source under conditions that favor nucleophilic aromatic substitution at the 2-position, replacing the chlorine atom with an amino group to yield 2-amino-4-chloro-5-(aminosulfonyl)benzoic acid (Saluamine). The reaction mixture is then acidified to precipitate the final product.

-

Purification: The crude Saluamine is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

- 1. 4-Chloro-5-sulfamoylanthranilic acid | C7H7ClN2O4S | CID 76523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-5-Sulfamoylanthranilic Acid | CAS Number 3086-91-7 [klivon.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]

- 6. Synthesis of Novel Suramin Analogs With Anti-Proliferative Activity via FGF1 and FGFRD2 Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US3860582A - Derivatives of 4-chloro-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]

- 9. ClinPGx [clinpgx.org]

- 10. 4-Chloro-5-sulfamoylanthranilic acid | SIELC Technologies [sielc.com]

- 11. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Toxicology Services - Enamine [enamine.net]

- 13. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]

Saluamine: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saluamine, known chemically as 4-chloro-5-sulfamoylanthranilic acid, is primarily recognized as a significant metabolite of the potent loop diuretic, Furosemide. It is also identified as "Furosemide Impurity C" during the synthesis of the parent drug. This technical guide provides an in-depth overview of the discovery of Saluamine as a metabolite, its chemical synthesis, physicochemical properties, and known biological activities. While direct and extensive research on Saluamine's independent pharmacological effects is limited, this document compiles available data, including its role as a precursor in the synthesis of carbonic anhydrase inhibitors and its inherent diuretic properties. The guide also details experimental protocols for its synthesis and analytical detection, and presents relevant signaling pathways of its parent compound, Furosemide, to provide a contextual framework for potential research and development.

Discovery and Identification

Saluamine was not discovered as a novel natural product but was identified as a key metabolite of Furosemide. Its formation in the body occurs through the N-dealkylation of Furosemide, a process that takes place via microbial transformation and bile metabolism[1][2]. In vitro studies have also demonstrated that Furosemide can be hydrolyzed to Saluamine under acidic conditions, a process that has been studied to understand the bioavailability of the parent drug[3].

The identification of Saluamine is crucial in the pharmacokinetic studies of Furosemide, as understanding its formation and clearance provides a more complete picture of the drug's disposition in the body. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used to separate and quantify Saluamine from its parent compound and other metabolites in biological samples.

Metabolite Identification Workflow

The general workflow for identifying a drug metabolite like Saluamine involves several key stages, from initial administration of the parent drug to the structural elucidation of the metabolite.

Caption: General Workflow for Drug Metabolite Identification.

Chemical Synthesis of Saluamine

Saluamine can be synthesized through several chemical routes. The most common laboratory-scale methods involve the hydrolysis of Furosemide or direct synthesis from precursors.

Synthesis via Hydrolysis of Furosemide

Acid-catalyzed hydrolysis of Furosemide yields Saluamine and furfuryl alcohol. This method is often used for analytical standard preparation.

Reaction: Furosemide + H₂O (in acidic medium) → Saluamine + Furfuryl alcohol

Experimental Protocol: A detailed experimental protocol for the acid hydrolysis of Furosemide to yield Saluamine is as follows:

-

Dissolution: Dissolve a known quantity of Furosemide in a suitable organic solvent (e.g., methanol).

-

Acidification: Add a strong acid, such as hydrochloric acid, to the solution to achieve a final concentration that facilitates hydrolysis.

-

Heating: Heat the mixture under reflux for a specified period to drive the hydrolysis reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Isolation: After completion, cool the reaction mixture and neutralize it. The product, Saluamine, may precipitate out of the solution.

-

Purification: Collect the precipitate by filtration and wash it with a suitable solvent to remove impurities. Further purification can be achieved by recrystallization.

Synthesis from 4-chloroanthranilic acid

A more direct synthetic approach involves the chlorosulfonation of 4-chloroanthranilic acid.

Experimental Protocol: A common route involves reacting 4-chloroanthranilic acid with chlorosulfonic acid under controlled conditions to introduce the sulfamoyl group[4].

-

Reaction Setup: In a reaction vessel equipped with a stirrer and maintained at a controlled temperature (typically below 40°C to prevent over-sulfonation), add 4-chloroanthranilic acid.

-

Chlorosulfonation: Slowly add chlorosulfonic acid to the vessel while stirring. The temperature should be carefully monitored and controlled.

-

Ammonolysis: The resulting chlorosulfonylated intermediate is then reacted with ammonia (B1221849) to form the sulfonamide group.

-

Work-up and Isolation: The reaction mixture is then subjected to an acidic work-up to precipitate the Saluamine product.

-

Purification: The crude product is collected, washed, and can be purified by recrystallization.

Physicochemical and Quantitative Data

Saluamine is an off-white to tan solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₄S | [1] |

| Molecular Weight | 250.66 g/mol | [1] |

| CAS Number | 3086-91-7 | [1] |

| Melting Point | 268-271 °C (decomposes) | |

| Solubility | Soluble in DMSO and Methanol | |

| Appearance | Off-white to tan solid |

Biological Activity and Signaling Pathways

While the pharmacological activity of Saluamine itself is not extensively characterized, it is known to be a key intermediate in the synthesis of potent carbonic anhydrase inhibitors[4]. Some studies also suggest that it retains some diuretic activity[4].

Carbonic Anhydrase Inhibition

Experimental Protocol for Carbonic Anhydrase Inhibition Assay: A common method to assess the inhibitory activity of compounds like Saluamine derivatives against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.

-

Enzyme and Inhibitor Preparation: Prepare solutions of the target human carbonic anhydrase (hCA) isoform and the inhibitor at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor solutions together to allow for the formation of the enzyme-inhibitor complex.

-

Assay Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument.

-

Measurement: Monitor the change in pH over time as the CO₂ is hydrated to bicarbonate and a proton.

-

Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations to determine the inhibition constant (Ki).

Diuretic Activity

As a metabolite of the loop diuretic Furosemide, Saluamine is suggested to possess some diuretic properties[4]. The parent drug, Furosemide, exerts its potent diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys[7]. This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.

Experimental Protocol for Diuretic Activity Assay (in vivo): The diuretic activity of a compound can be evaluated in an animal model, such as rats.

-

Animal Preparation: Acclimate the animals and provide them with a saline load to ensure a baseline level of hydration and urine output.

-

Compound Administration: Administer the test compound (Saluamine), a positive control (e.g., Furosemide), and a vehicle control to different groups of animals.

-

Urine Collection: Place the animals in metabolic cages and collect urine at specified time intervals.

-

Measurement: Measure the total urine volume for each animal. The urine can also be analyzed for electrolyte concentrations (Na+, K+, Cl-).

-

Data Analysis: Compare the urine output and electrolyte excretion in the test group to the control groups to determine the diuretic effect.

Furosemide Signaling Pathway

The primary mechanism of action of Furosemide involves the inhibition of the Na+-K+-2Cl- cotransporter. This action disrupts the reabsorption of electrolytes and water in the kidney.

Caption: Furosemide's Mechanism of Action on the NKCC2 Transporter.

Conclusion

Saluamine, the N-dealkylated metabolite of Furosemide, represents an important molecule in the study of drug metabolism and as a building block for the synthesis of new therapeutic agents. While its own pharmacological profile is not extensively detailed, its role as a precursor for potent carbonic anhydrase inhibitors highlights its potential in drug discovery. This technical guide has summarized the current knowledge on the discovery, synthesis, and known biological context of Saluamine, providing a valuable resource for researchers in pharmacology and medicinal chemistry. Further investigation into the direct biological effects of Saluamine may unveil new therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Signaling pathways involved in renal oxidative injury: role of the vasoactive peptides and the renal dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chloro-5-sulfamoylanthranilic Acid|CA Inhibitor [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Examination of two independent kinetic assays for determining the inhibition of carbonic anhydrases I and II: structure-activity comparison of sulfamates and sulfamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Saluamine: A Technical Guide for Researchers

Abstract

Saluamine, also known as 4-chloro-5-sulfamoylanthranilic acid (CSA), is a recognized metabolite of the potent loop diuretic, Furosemide.[1][2] Its formation, primarily through N-dealkylation, represents a minor route of biotransformation for the parent drug. This technical guide provides a comprehensive overview of the metabolism leading to Saluamine formation, its pharmacokinetic profile derived from studies of its parent compound, and the analytical methodologies employed for its quantification. The information presented is intended to support research and development activities related to Furosemide metabolism and its byproducts. It is important to note that some studies have questioned whether Saluamine is a true metabolite or an analytical artifact, a controversy that warrants consideration in future research.[1][3][4][5][6]

Metabolism: The Biotransformation of Furosemide to Saluamine

The metabolism of Furosemide is a critical determinant of its therapeutic efficacy and clearance. While the primary metabolic pathway is glucuronidation, a smaller fraction of the drug undergoes Phase I metabolism to yield Saluamine.[1][5]

1.1 Pathway of Formation

Saluamine is the product of N-dealkylation of the furfuryl side chain of Furosemide. This reaction cleaves the bond between the furan (B31954) ring's methylene (B1212753) group and the amine, resulting in the formation of 4-chloro-5-sulfamoylanthranilic acid. This process occurs through various mechanisms, including microbial transformation and bile metabolism.[7][8] While the specific human enzymes responsible for this N-dealkylation are not definitively identified in the available literature, non-renal clearance of Furosemide has been associated with cytochrome P450 (CYP) enzymes in animal models, suggesting a potential role for this superfamily in Saluamine formation.

1.2 Metabolic Fate

Following its formation, Saluamine is primarily eliminated from the body via urinary excretion. Studies in patients with acute pulmonary edema have shown that the amount of Saluamine excreted in the urine is a minor fraction of the administered Furosemide dose.

Diagram: Furosemide Metabolic Pathway

References

- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fip.org [fip.org]

- 3. researchgate.net [researchgate.net]

- 4. Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. scispace.com [scispace.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Unveiling the Biological Landscape of 4-Chloro-5-sulfamoyl-anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-sulfamoyl-anthranilic acid (CSA) is a molecule of significant interest in the pharmaceutical sciences, primarily recognized as a principal degradation product and metabolite of the potent loop diuretic, furosemide (B1674285). Its structural features, including a sulfonamide group, suggest inherent biological activities that warrant in-depth investigation. This technical guide provides a comprehensive overview of the known biological activities of CSA, with a focus on its potential as a carbonic anhydrase inhibitor and its diuretic properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Core Biological Activities

The biological activities of 4-Chloro-5-sulfamoyl-anthranilic acid are intrinsically linked to its chemical structure, which it shares with pharmacologically active sulfonamides. The primary activities explored in the literature revolve around its role as a carbonic anhydrase inhibitor and its potential as a diuretic agent.

Carbonic Anhydrase Inhibition

The presence of an unsubstituted sulfonamide group in CSA is a key structural motif for the inhibition of carbonic anhydrase (CA) isoenzymes. These zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and edema. While specific inhibitory constants (Kᵢ) for CSA against various CA isoforms are not extensively reported in publicly available literature, its structural similarity to other sulfonamide-based CA inhibitors suggests a potential for this activity.

Diuretic Activity

As a major metabolite of furosemide, a potent loop diuretic, CSA has been investigated for its own diuretic and saluretic (excretion of sodium chloride) effects. Furosemide primarily exerts its action by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle. While CSA is generally considered to have weaker diuretic effects than its parent compound, some studies on related salts of furosemide have indicated the potential for pronounced diuretic and saluretic action, in some cases even exceeding that of furosemide.[1]

Quantitative Biological Data

Precise quantitative data for the biological activity of 4-Chloro-5-sulfamoyl-anthranilic acid is limited in publicly accessible scientific literature. The following tables are presented to structure the available information and provide a framework for future research.

Table 1: Carbonic Anhydrase Inhibition Data

| Isoform | IC₅₀ (nM) | Kᵢ (nM) | Assay Method | Reference |

| hCA I | Data not available | Data not available | Esterase activity assay | - |

| hCA II | Data not available | Data not available | Esterase activity assay | - |

| hCA IX | Data not available | Data not available | Esterase activity assay | - |

| hCA XII | Data not available | Data not available | Esterase activity assay | - |

| hCA: human Carbonic Anhydrase |

Table 2: Diuretic Activity Data (Animal Models)

| Animal Model | Dose | Urine Volume Increase (%) | Na⁺ Excretion Increase (%) | K⁺ Excretion Increase (%) | Cl⁻ Excretion Increase (%) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | - |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | - |

Table 3: Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | LD₅₀ (mg/kg) | Assay Method | Reference |

| Data not available | Data not available | Data not available | MTT Assay | - |

Experimental Protocols

The following sections detail standardized experimental protocols relevant to assessing the biological activities of 4-Chloro-5-sulfamoyl-anthranilic acid.

In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This colorimetric assay is a common method for determining the inhibitory activity of compounds against carbonic anhydrase.[2][3]

Materials:

-

Human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

p-Nitrophenyl acetate (B1210297) (p-NPA) as substrate

-

Test compound (4-Chloro-5-sulfamoyl-anthranilic acid) dissolved in DMSO

-

Acetazolamide (B1664987) (as a positive control)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a solution of the CA enzyme in Tris-HCl buffer.

-

Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate. For the control, add 20 µL of DMSO. For the positive control, add 20 µL of acetazolamide solution.

-

Add 140 µL of Tris-HCl buffer to all wells.

-

Initiate the reaction by adding 20 µL of the CA enzyme solution to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Add 20 µL of p-NPA solution to each well to start the enzymatic reaction.

-

Immediately measure the absorbance at 400 nm at regular intervals for 5-10 minutes.

-

The rate of p-nitrophenol formation is proportional to the CA activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Diuretic Activity Assay (Rat Model)

This protocol, based on the Lipschitz method, is a standard procedure for evaluating the diuretic, saluretic, and natriuretic activity of a test compound in rats.[4][5][6]

Animals:

-

Male or female Wistar rats (150-200 g)

Materials:

-

Metabolic cages for the collection of urine and feces separately.

-

Test compound (4-Chloro-5-sulfamoyl-anthranilic acid).

-

Furosemide (as a positive control).

-

Vehicle (e.g., 0.9% saline solution).

-

Oral gavage needles.

-

Flame photometer for electrolyte analysis.

Procedure:

-

Fast the rats overnight (approximately 18 hours) with free access to water.

-

Divide the rats into groups (n=6 per group): Vehicle control, positive control (furosemide, e.g., 10 mg/kg), and test groups (CSA at various doses).

-

Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a uniform state of hydration.

-

Immediately after the saline load, administer the vehicle, furosemide, or CSA to the respective groups via oral gavage.

-

Place each rat in an individual metabolic cage.

-

Collect urine at specified time intervals (e.g., every hour for 5 hours, and a cumulative 24-hour sample).

-

Measure the total volume of urine for each rat.

-

Analyze the urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using a flame photometer or ion-selective electrodes.

-

Calculate the diuretic action (ratio of urine output of the test group to the control group) and diuretic activity (ratio of urine output of the test group to the standard group).

-

Calculate the saluretic and natriuretic indices based on electrolyte excretion.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (4-Chloro-5-sulfamoyl-anthranilic acid) dissolved in DMSO.

-

Doxorubicin or cisplatin (B142131) (as a positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Multi-well spectrophotometer.

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of CSA, the positive control, and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Remove the MTT solution and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

The biological effects of 4-Chloro-5-sulfamoyl-anthranilic acid can be understood through its interaction with specific cellular pathways.

Inhibition of Na-K-2Cl Cotransporter (NKCC)

The primary mechanism of action for loop diuretics like furosemide, and potentially its metabolite CSA, is the inhibition of the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and water.

Carbonic Anhydrase Inhibition in the Proximal Tubule

Carbonic anhydrase inhibitors reduce the reabsorption of bicarbonate in the proximal convoluted tubule. By inhibiting carbonic anhydrase on the apical membrane and within the cytoplasm of the tubular cells, the conversion of filtered bicarbonate to CO₂ and the subsequent reabsorption as bicarbonate are diminished. This leads to increased urinary excretion of bicarbonate, sodium, and water.

Conclusion and Future Directions

4-Chloro-5-sulfamoyl-anthranilic acid presents a compelling case for further investigation as a biologically active molecule. Its structural relationship to furosemide and the broader class of sulfonamide drugs provides a strong rationale for its potential as a carbonic anhydrase inhibitor and a diuretic agent. However, the current body of publicly available literature lacks comprehensive quantitative data to fully characterize these activities.

Future research should focus on:

-

Quantitative aAsessment: Determining the IC₅₀ and Kᵢ values of CSA against a panel of human carbonic anhydrase isoforms.

-

In Vivo Efficacy: Conducting dose-response studies in animal models to quantify the diuretic and saluretic effects of CSA.

-

Cytotoxicity Profiling: Evaluating the in vitro cytotoxicity of CSA against a range of cancer and normal cell lines to establish a preliminary safety profile.

-

Mechanism of Action Studies: Investigating the specific interactions of CSA with the Na-K-2Cl cotransporter and other potential molecular targets.

A thorough understanding of the biological activity of 4-Chloro-5-sulfamoyl-anthranilic acid will not only provide valuable insights into the pharmacology of furosemide and its metabolites but also has the potential to uncover new therapeutic applications for this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. njppp.com [njppp.com]

- 6. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]

The Crossroads of Microbial and Host Metabolism: A Technical Guide to Saluamine, Furosemide, and Bile Acid Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of saluamine, a primary metabolite of the widely used diuretic furosemide (B1674285), with a focus on its microbial transformation and the consequential, though less understood, implications for bile acid metabolism. While direct evidence linking saluamine to bile acid modulation remains an area for future research, this document synthesizes the current understanding of furosemide's microbial metabolism and its observed effects on bile composition. We will delve into the known microbial pathways that lead to the formation of saluamine, present quantitative data on this biotransformation, and detail the impact of the parent compound, furosemide, on bile flow and electrolyte composition. Furthermore, this guide will provide detailed experimental protocols for the study of microbial xenobiotic metabolism and bile acid analysis, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of these complex interactions. This document aims to serve as a comprehensive resource for researchers investigating the intricate interplay between gut microbiota, drug metabolism, and host physiology.

Introduction: The Microbial Influence on Xenobiotics

The human gut microbiota represents a complex and dynamic ecosystem that plays a pivotal role in host health and disease. Beyond its established functions in nutrition and immunity, the gut microbiome possesses a vast metabolic capacity to transform a wide array of xenobiotics, including pharmaceutical drugs. This microbial metabolism can significantly alter the bioavailability, efficacy, and toxicity of therapeutic agents. One such transformation is the conversion of the potent loop diuretic, furosemide, into its primary metabolite, saluamine (4-chloro-5-sulfamoylanthranilic acid).[1][2] Saluamine is produced via the N-dealkylation of furosemide by gut microbes.[1] Understanding the mechanisms and consequences of this microbial transformation is crucial for a complete picture of furosemide's pharmacology and its potential impact on host systems, including the intricate network of bile acid signaling.

Microbial Transformation of Furosemide to Saluamine

The biotransformation of furosemide to saluamine is a key metabolic event mediated by the gut microbiota. This process involves the enzymatic cleavage of the furfuryl group from the furosemide molecule.[1] Studies have demonstrated that various microbial species, particularly fungi, are capable of this transformation.

Quantitative Data on Furosemide Biotransformation

The efficiency of furosemide transformation into its metabolites can vary depending on the microbial species and environmental conditions. The following table summarizes the reported yields of saluamine and other metabolites from the microbial biotransformation of furosemide.

| Microbial Strain | Metabolite | Yield (%) | Reference |

| Cunninghamella echinulata | Saluamine (SLMN) | 42 | [1] |

| Hydroxy-ketone (HK) | 17 | [1] | |

| Aspergillus candidus | Saluamine (SLMN) | Low amount | [2] |

| Pyridinium derivative | Low amount | [2] |

Impact of Furosemide on Bile Metabolism

While direct studies on saluamine's effect on bile metabolism are lacking, research on its parent compound, furosemide, has revealed significant effects on bile flow and composition. Furosemide has been shown to induce choleresis, an increase in bile flow.[3][4][5] This effect is primarily attributed to its inhibitory action on sodium reabsorption in the biliary ducts and ductuli.[3][4]

Quantitative Effects of Furosemide on Bile Flow and Composition

The administration of furosemide leads to measurable changes in the volume and electrolyte content of bile. The table below presents a summary of these quantitative effects as reported in canine studies.

| Parameter | Change after Furosemide Administration | Reference |

| Bile Flow | 2.5 times increase | [3][4] |

| Urinary Output | 15 times increase | [3][4] |

| Biliary Sodium (Na+) Output | High increase | [3][4] |

| Biliary Chloride (Cl-) Output | High increase | [3][4] |

| Biliary Bicarbonate (HCO3-) Output | High increase | [3][4] |

| Biliary Potassium (K+) Output | Smaller increase | [3][4] |

| Biliary Phosphorus (P) Output | Smaller increase | [3][4] |

| Biliary Calcium (Ca2+) Output | Smaller increase | [3][4] |

| Biliary 3-OH bile salts Output | Significant increase | [5] |

| Total Bilirubin Output | Not significantly affected | [3][4] |

| Alkaline Phosphatase Output | Not significantly affected | [3][4] |

| Total Cholesterol Output | Not significantly affected | [3][4] |

These findings suggest that furosemide, and by extension its microbially-generated metabolite saluamine, may influence the enterohepatic circulation of bile acids. The increased output of 3-OH bile salts is particularly noteworthy, as it points to a potential interaction with bile acid synthesis or transport mechanisms.[5]

Signaling Pathways in Microbial-Host Crosstalk and Bile Metabolism

The gut microbiota and its metabolites can influence host physiology through various signaling pathways. Bile acids themselves are signaling molecules that activate nuclear receptors such as the farnesoid X receptor (FXR) and G-protein coupled receptors like Takeda G protein-coupled receptor 5 (TGR5).[6][7] While there is no direct evidence of saluamine interacting with these receptors, it is plausible that as a microbial metabolite, it could potentially modulate these or other host signaling pathways, thereby indirectly affecting bile acid homeostasis.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial biotransformation of furosemide for environmental risk assessment: identification of metabolites and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of furosemide on the flow and composition of bile in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Effects of furosemide on biliary secretion, pancreatic blood flow, and pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-chloro-N-methyl-3-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C7H7ClN2O4S, identified as 4-chloro-N-methyl-3-nitrobenzenesulfonamide. While extensive biological data for this specific molecule is limited in publicly accessible literature, this document consolidates available physicochemical properties, its role as a key synthetic intermediate, and proposes a general experimental framework for its characterization. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related sulfonamide compounds in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of 4-chloro-N-methyl-3-nitrobenzenesulfonamide (CAS Number: 137-48-4) are summarized in the table below.[1] These properties are essential for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Formula | C7H7ClN2O4S | [1] |

| Molecular Weight | 250.66 g/mol | [1] |

| IUPAC Name | 4-chloro-N-methyl-3-nitrobenzene-1-sulfonamide | US EPA[1] |

| CAS Number | 137-48-4 | US EPA[1] |

| Canonical SMILES | CNS(=O)(=O)C1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-] | PubChem |

| InChI Key | UMNGEAKUUOJPAX-UHFFFAOYSA-N | PubChem |

Synthesis and Role as a Chemical Intermediate

4-chloro-N-methyl-3-nitrobenzenesulfonamide is primarily recognized as a versatile chemical intermediate. Its structural features, including the reactive sulfonyl chloride precursor and the nitro group, make it a valuable starting material for the synthesis of more complex molecules.

General Synthesis of Sulfonamides

The synthesis of sulfonamides can be achieved through various methods. A general approach involves the reaction of a sulfonyl chloride with an amine in the presence of a base. For 4-chloro-N-methyl-3-nitrobenzenesulfonamide, the synthesis would likely start from 4-chloro-3-nitrobenzenesulfonyl chloride and methylamine.

Intermediate in the Synthesis of Bcl-2 Inhibitors

A significant application of related compounds, such as 4-chloro-3-nitrobenzenesulfonamide (B1329391), is in the synthesis of inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a key regulator of apoptosis (programmed cell death), and its inhibition is a promising strategy in cancer therapy. The core structure of these sulfonamides serves as a scaffold for building molecules that can mimic the binding of pro-apoptotic proteins to Bcl-2, thereby inducing cancer cell death.[2] Venetoclax, a potent Bcl-2 inhibitor, is an example of a drug whose synthetic route involves intermediates structurally related to 4-chloro-N-methyl-3-nitrobenzenesulfonamide.[2]

Proposed Experimental Protocols for Characterization

Due to the limited published data on the biological activity of 4-chloro-N-methyl-3-nitrobenzenesulfonamide, this section outlines a generic experimental workflow that researchers can adapt to characterize this and other novel sulfonamides.

In Vitro Bioactivity Screening

A primary step in characterizing a novel compound is to screen it against a panel of biologically relevant targets. Given the structural class, initial assays could focus on targets known to be modulated by other sulfonamides.

Table 2: Proposed Initial Bioactivity Assays

| Assay Type | Target/Pathway | Rationale |

| Enzyme Inhibition Assay | Dihydropteroate Synthase (DHPS) | Classic target for antibacterial sulfonamides.[3] |

| Enzyme Inhibition Assay | Carbonic Anhydrases (CAs) | Common off-target for some sulfonamides; relevant for various therapeutic areas.[3] |

| Cell Viability Assay | Cancer Cell Lines (e.g., those overexpressing Bcl-2) | To investigate potential anticancer activity, given its role as a synthetic precursor. |

| Ion Channel Screening | KCNQ, hERG, etc. | To assess for potential cardiotoxicity and other off-target ion channel effects. |

General Protocol for Enzyme Inhibition Assay (Example: DHPS)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against DHPS.

-

Materials: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), dihydropterin pyrophosphate (DHPP), test compound, assay buffer, and a microplate reader.

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the DHPS enzyme, DHPP, and the test compound at various concentrations.

-

Initiate the reaction by adding PABA.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction velocities and plot them against the compound concentration to determine the IC50 value using a suitable dose-response curve fitting model.[3]

-

Signaling Pathways: Areas for Future Investigation

Currently, there is no direct evidence linking 4-chloro-N-methyl-3-nitrobenzenesulfonamide to the modulation of specific signaling pathways. However, based on its structural relationship to precursors of Bcl-2 inhibitors, a logical starting point for investigation would be the intrinsic apoptosis pathway.

Future research could explore whether this compound or its derivatives can:

-

Directly bind to Bcl-2 family proteins.

-

Disrupt the interaction between pro- and anti-apoptotic proteins.

-

Induce downstream apoptotic events such as caspase activation and cytochrome c release.

Conclusion and Future Directions

4-chloro-N-methyl-3-nitrobenzenesulfonamide is a well-defined chemical entity with established physicochemical properties. Its primary current value lies in its utility as a synthetic intermediate for the construction of more complex, biologically active molecules, most notably in the development of Bcl-2 inhibitors for cancer therapy.

The lack of comprehensive biological data for this specific compound presents an opportunity for further research. A systematic investigation, following the proposed experimental workflows, could uncover novel biological activities and mechanisms of action. Future studies should focus on:

-

Broad-panel biological screening to identify potential targets.

-

Structure-activity relationship (SAR) studies to optimize any identified activity.

-

Mechanism of action studies to elucidate the molecular basis of its effects.

-

In vivo studies to assess its pharmacokinetic properties and potential therapeutic efficacy in relevant disease models.

By undertaking these investigations, the scientific community can fully characterize the potential of 4-chloro-N-methyl-3-nitrobenzenesulfonamide and its derivatives as valuable tools for research and drug development.

References

The Metabolic Fate of Furosemide: A Technical Guide to the Relationship Between Saluamine and Furosemide Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the relationship between two key metabolites of the potent loop diuretic, furosemide (B1674285): Saluamine (CSA) and Furosemide glucuronide. Furosemide undergoes extensive metabolism, with these two compounds representing distinct metabolic pathways. Furosemide glucuronide is a direct, pharmacologically active conjugate, while the status of Saluamine as a true in vivo metabolite is a subject of scientific debate, with substantial evidence pointing towards its formation as an analytical artifact. This document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines experimental protocols for their analysis, and discusses the evidence surrounding the origins of Saluamine.

Introduction

Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a widely prescribed diuretic for the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease, as well as for the treatment of hypertension.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate. The biotransformation of furosemide is complex, leading to the formation of several metabolites, the most prominent being Furosemide glucuronide and Saluamine (4-chloro-5-sulfamoylanthranilic acid, CSA).[3][4] Understanding the formation, characteristics, and analytical determination of these metabolites is crucial for drug development, clinical pharmacology, and toxicology studies.

This guide aims to provide a comprehensive technical overview of the relationship between Saluamine and Furosemide glucuronide, with a focus on:

-

The metabolic pathways governing their formation.

-

Quantitative data on their pharmacokinetics and excretion.

-

Detailed experimental methodologies for their identification and quantification.

-

A critical evaluation of the evidence concerning the origin of Saluamine.

Chemical Structures and Properties

A clear understanding of the chemical structures of furosemide and its metabolites is fundamental.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Furosemide | 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid | C₁₂H₁₁ClN₂O₅S | 330.74 |

| Furosemide glucuronide | 1-[5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate]-β-D-glucopyranuronic acid | C₁₈H₁₉ClN₂O₁₁S | 506.87 |

| Saluamine (CSA) | 4-chloro-5-sulfamoylanthranilic acid | C₇H₇ClN₂O₄S | 250.66 |

Metabolic Pathways

Furosemide is metabolized in both the kidney and the liver, with the kidneys playing a major role.[3] The formation of Furosemide glucuronide and Saluamine proceeds via distinct mechanisms.

Formation of Furosemide Glucuronide

Glucuronidation is a major phase II metabolic pathway for furosemide.[5] This process involves the covalent attachment of glucuronic acid to the carboxyl group of furosemide, forming an acyl glucuronide. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[5]

-

Enzymology : In vitro studies using human liver and kidney microsomes have identified several UGT isoforms capable of metabolizing furosemide. The predominant enzyme responsible for furosemide glucuronidation is UGT1A9 , with minor contributions from UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A10, and UGT2B7.[6]

-

Pharmacological Activity : Furosemide glucuronide is a pharmacologically active metabolite, retaining diuretic effects.[3]

Metabolic pathways of Furosemide.

The Origin of Saluamine: Metabolite or Artifact?

The classification of Saluamine as a true in vivo metabolite of furosemide is contentious.[7]

-

Evidence as a Metabolite : Some studies suggest that Saluamine is an N-dealkylated metabolite of furosemide produced through microbial transformation and in bile metabolism.[8] Studies in dogs and monkeys have reported the presence of Saluamine in urine following furosemide administration.[9]

Saluamine: Metabolite vs. Artifact.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and analysis of furosemide and its metabolites.

Table 1: Pharmacokinetic Parameters of Furosemide and Furosemide Glucuronide

| Parameter | Furosemide | Furosemide Glucuronide | Reference(s) |

| Bioavailability (Oral) | 49% ± 17% | - | [7] |

| Time to Peak (Tmax) (Oral) | 1-2 hours | - | - |

| Plasma Protein Binding | 91-99% | - | [3] |

| Elimination Half-life (t½) | 30-120 minutes | - | [7] |

| Total Body Clearance | 164 ± 26 mL/min | - | - |

| Renal Clearance | 66.2% of total clearance | - | - |

| Urinary Excretion (Unchanged) | ~50% | - | [6] |

| Urinary Excretion (as Glucuronide) | ~20% | - | [6] |

Table 2: Analytical Method Validation Parameters for Furosemide and Metabolites

| Analyte | Matrix | Method | LLOQ | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference(s) |

| Furosemide | Human Urine | UHPLC-MS/MS | 0.100 µg/mL | 0.100 – 50.0 µg/mL | 88.7 – 101 | 5.61 – 14.2 | [12] |

| Furosemide | Human Plasma | HPLC-MS/MS | - | - | - | - | [13] |

| Saluamine | - | HPLC-UV | - | - | - | - | [14] |

Experimental Protocols

Accurate determination of furosemide and its metabolites requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach.

Synthesis of Reference Standards

-

Saluamine (4-chloro-5-sulfamoylanthranilic acid) : Can be synthesized by reacting an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine (B118560) under anhydrous conditions, followed by acidification.[14][15] It is also commercially available.

-

Furosemide glucuronide : The acyl-β-D-glucuronide can be synthesized in vitro by incubating furosemide with liver microsomes (e.g., from pregnenolone-16α-carbonitrile-induced rats) in the presence of UDP-glucuronic acid.[16] It is also commercially available.[17]

Sample Preparation from Biological Matrices

-

Plasma : Protein precipitation with acetonitrile (B52724) is a common and simple method for sample preparation.[13]

-

Urine : For UHPLC-MS/MS analysis, a simple dilution or solid-phase extraction (SPE) can be employed. A typical SPE procedure involves conditioning the cartridge, loading the acidified urine sample, washing, and eluting with an organic solvent like methanol.[12]

HPLC-MS/MS Method for Simultaneous Analysis

This protocol provides a general framework for the simultaneous determination of furosemide and its metabolites.

Analytical workflow for Furosemide and metabolites.

Chromatographic Conditions (Example): [4]

-

Column : Kinetex® 2.6 µm Biphenyl or similar reversed-phase column.

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : A suitable gradient program to achieve separation of furosemide, furosemide glucuronide, and Saluamine.

-

Flow Rate : 0.4 - 1.0 mL/min.

-

Injection Volume : 1 - 10 µL.

-

Column Temperature : 40 °C.

Mass Spectrometry Conditions (Example): [12]

-

Ionization Source : Electrospray Ionization (ESI) in negative mode.

-

Detection : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Furosemide : m/z 329.0 → 285.0

-

Furosemide-d5 (Internal Standard) : m/z 334.0 → 206.0

-

Saluamine : Specific transitions would need to be optimized.

-

Furosemide Glucuronide : Specific transitions would need to be optimized.

-

Conclusion

The relationship between Saluamine and Furosemide glucuronide is a critical aspect of furosemide's metabolic profile. Furosemide glucuronide is a well-established, pharmacologically active metabolite formed primarily by UGT1A9. In contrast, the origin of Saluamine is more complex, with compelling evidence suggesting it is largely an analytical artifact arising from the photodegradation of the parent drug. Researchers and drug development professionals must be cognizant of this distinction to avoid misinterpretation of metabolic data.

The use of validated, stability-indicating analytical methods, such as HPLC-MS/MS, is imperative for the accurate and simultaneous quantification of furosemide and its true metabolites in biological matrices. Careful handling of samples to prevent light exposure is crucial to minimize the artificial formation of Saluamine. A thorough understanding of these metabolic and analytical intricacies is essential for advancing our knowledge of furosemide's disposition and for the development of new and improved diuretic therapies.

References

- 1. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. Photolytic degradation of frusemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phenomenex.com [phenomenex.com]

- 5. ovid.com [ovid.com]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Absorption, distribution, metabolism, and excretion of furosemide in dogs and monkeys I: analytical methodology, metabolism, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Chloro-5-sulfamoylanthranilic Acid|CA Inhibitor [benchchem.com]

- 15. US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents [patents.google.com]

- 16. Furosemide 1-O-acyl glucuronide. In vitro biosynthesis and pH-dependent isomerization to beta-glucuronidase-resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Furosemide acyl-b-D-glucuronide | 72967-59-0 | MF07423 [biosynth.com]

Methodological & Application

Protocol for Saluamine detection in biological samples.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Saluamine, also known as 4-chloro-5-sulfamoylanthranilic acid, is the primary N-dealkylated metabolite of Furosemide, a potent loop diuretic widely used in the treatment of edema and hypertension.[1] Monitoring the levels of Saluamine in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and in clinical settings to understand the disposition of Furosemide. This document provides detailed protocols for the detection and quantification of Saluamine in biological matrices such as plasma and urine, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of Saluamine

A thorough understanding of the physicochemical properties of Saluamine is essential for the development of robust analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₄S | ChemScene |

| Molecular Weight | 250.66 g/mol | ChemScene |

| CAS Number | 3086-91-7 | ChemScene |

| Appearance | Solid | N/A |

| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | General Knowledge |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte of interest. Two common methods are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

This protocol is adapted from established methods for Furosemide and similar analytes.

Materials:

-

Biological sample (Plasma or Urine)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Hydrochloric acid (HCl), 1M

-

Extraction solvent (e.g., Ethyl acetate (B1210297) or a mixture of Diethyl ether and Dichloromethane)

-

Nitrogen gas supply

-

Reconstitution solvent (Mobile phase or a compatible solvent)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 1 mL of the biological sample (plasma or urine) into a clean centrifuge tube.

-

Add a known amount of the internal standard solution.

-

Acidify the sample by adding 100 µL of 1M HCl to protonate the Saluamine, making it more soluble in organic solvents.

-

Add 5 mL of the extraction solvent.

-

Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue with 200 µL of the reconstitution solvent.

-

Vortex for 30 seconds to dissolve the residue.

-

The sample is now ready for injection into the HPLC or LC-MS/MS system.

SPE can offer cleaner extracts compared to LLE.

Materials:

-

Biological sample (Plasma or Urine)

-

Internal Standard (IS) solution

-

Phosphoric acid, 0.1%

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)

-

Methanol (for conditioning and elution)

-

Deionized water

-

Elution solvent (e.g., Methanol with 2% formic acid)

-

Nitrogen gas supply

-

Reconstitution solvent

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pre-treat the sample: To 1 mL of plasma or urine, add the internal standard and 1 mL of 0.1% phosphoric acid. Vortex to mix.

-

Condition the SPE cartridge: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.

-

Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the analyte: Elute Saluamine and the internal standard with 2 mL of the elution solvent.

-

Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue: Reconstitute the dried residue in 200 µL of the reconstitution solvent.

-

The sample is now ready for analysis.

Analytical Methods

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV-Vis scan of Saluamine (typically around 230-280 nm).

-

Injection Volume: 20 µL

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of Saluamine to the internal standard against the concentration of the standards. The concentration of Saluamine in the unknown samples is then determined from this curve.

For higher sensitivity and selectivity, especially for samples with low concentrations of Saluamine, LC-MS/MS is the method of choice.

Instrumentation:

-

LC-MS/MS system (a triple quadrupole mass spectrometer is recommended)

-